molecular formula C11H10N2O3 B2939514 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 545347-56-6

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2939514
CAS RN: 545347-56-6
M. Wt: 218.212
InChI Key: OZUPHDDIYRMACA-UHFFFAOYSA-N
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Description

“2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available in the search results, similar compounds have been synthesized by combining sulfonamide and benzodioxane fragments . The structures of these sulfonamide derivatives were determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzodioxane moiety . In NMR spectroscopy, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 218.21 and the molecular formula is C11H10N2O3 .

Scientific Research Applications

Antitumor Activity

The compound has been explored for its potential in the synthesis of various heterocyclic compounds with promising antitumor activity. Research demonstrates the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showing inhibitory effects on different cell lines. Notably, fused pyrimidine acetonitrile derivatives exhibited significant inhibitory effects comparable to doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).

Insecticidal Assessment

This compound served as a precursor in the synthesis of innovative heterocycles assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis. The research highlights its versatility in generating a range of heterocyclic compounds with potential application in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial Agents

Further studies have utilized 2-Cyano-N-arylacetamide as a reagent for synthesizing nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. Molecular docking studies identified several compounds with significant antimicrobial activities, highlighting their potential as new antimicrobial agents (Ewies & Abdelsalaam, 2020).

Synthesis of Diverse Heterocyclic Derivatives

The compound is pivotal in synthesizing diverse heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives have shown high antiproliferative activity against several human cancer cell lines, underscoring their potential for further exploration as antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Bioactivity Against Bacteria and Algae

Novel types of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, synthesized from this compound, have demonstrated bioactivity against selected bacteria and algae, including heterotrophic bacteria and marine chlorella. This suggests potential applications in biocide development (Yu, Li, Zhang, & Xu, 2020).

properties

IUPAC Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-4-3-11(14)13-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUPHDDIYRMACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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